molecular formula C7H8ClFN2O2S B2982628 N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411243-77-9

N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride

Cat. No.: B2982628
CAS No.: 2411243-77-9
M. Wt: 238.66
InChI Key: LXTFQCXIANBWPX-UHFFFAOYSA-N
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Description

N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is a chemical compound characterized by its unique molecular structure, which includes a chloropyridine ring and a sulfamoyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride typically involves multiple steps, starting with the chlorination of pyridine to form 6-chloropyridine This intermediate is then reacted with methylamine to introduce the methyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different nucleophiles.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is used to study enzyme inhibition and protein interactions.

Industry: In the chemical industry, it is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to downstream effects in biological pathways.

Molecular Targets and Pathways:

  • Enzyme inhibition: The compound may inhibit enzymes involved in metabolic pathways.

  • Receptor binding: It may bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

  • N-[(6-Chloropyridin-3-yl)methyl]methylamine

  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylacetimidamide

  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine

Uniqueness: N-[(6-Chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is unique due to its sulfamoyl fluoride group, which imparts distinct chemical properties compared to similar compounds

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2O2S/c1-11(14(9,12)13)5-6-2-3-7(8)10-4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTFQCXIANBWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C(C=C1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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